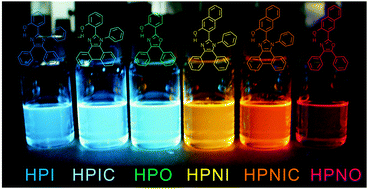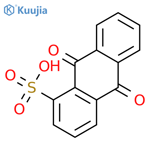Strategic emission color tuning of highly fluorescent imidazole-based excited-state intramolecular proton transfer molecules†
Physical Chemistry Chemical Physics Pub Date: 2012-04-23 DOI: 10.1039/C2CP23894B
Abstract
Highly fluorescent molecules harnessing the excited state intramolecular


Recommended Literature
- [1] Polypeptide–polymer bioconjugates
- [2] Assembly of tetrameric dimethyltin-functionalized selenotungstates: from nanoclusters to one-dimensional chains†
- [3] Motexafin gadolinium reacts with ascorbate to produce reactive oxygen species
- [4] Teaching energy in living systems to a blind student in an inclusive classroom environment†
- [5] Synthesis of N-acyl amino-acids by a carbonylation reaction
- [6] Modulating the shuttling motion of [2]rotaxanes built of p-xylylenediamine units through permethylation at the benzylic positions of the ring†
- [7] Influence of molybdenum and technetium doping on visible light absorption, optical and electronic properties of lead-free perovskite CsSnBr3 for optoelectronic applications
- [8] Ultra-broadband cyan-to-orange emitting Ba1+xSr1−xGa4O8:Bi3+ phosphors: luminescence control and optical temperature sensing†
- [9] A large, X-shaped polyoxometalate [As6Fe7Mo22O98]25− assembled from [AsMo7O27]9− and [FeMo4O19]11− moieties†
- [10] Heteroaromatic reactivity. Part IV. The kinetics of nitration of cinnoline 2-oxide and quinoline 1-oxide in sulphuric acid. The mechanism of nitration of N-heteroaromatic oxides, with special reference to 2,6-lutidine 1-oxide










